Physicochemical Profiling and Characterization of N-amino-3,4-dichlorobenzene-1-carboximidamide (CAS 939999-70-9): A Technical Guide for Drug Development
Physicochemical Profiling and Characterization of N-amino-3,4-dichlorobenzene-1-carboximidamide (CAS 939999-70-9): A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the selection and characterization of bifunctional building blocks dictate the success of downstream library synthesis and the pharmacokinetic viability of the resulting lead compounds. N-amino-3,4-dichlorobenzene-1-carboximidamide (CAS 939999-70-9) is a highly specialized amidrazone (carboximidohydrazide) derivative[1].
Structurally, it combines a lipophilic, metabolically robust 3,4-dichlorophenyl moiety with a highly polar, reactive amidrazone pharmacophore. As a Senior Application Scientist, I approach the characterization of such compounds not merely as a data-collection exercise, but as a predictive framework. Understanding the precise physical properties of this compound is critical for optimizing its cyclocondensation into biologically active heterocycles (such as 1,2,4-triazoles and 1,3,4-oxadiazoles) and for formulating stable assay reagents.
Quantitative Physicochemical Profile
The foundational data for CAS 939999-70-9 highlights its compliance with lead-like chemical space. With a molecular weight of 204.050 g/mol and an optimal balance of hydrogen bond donors and acceptors, it serves as an ideal low-molecular-weight precursor[2].
Table 1: Core Chemical and Physical Properties
| Property | Value | Source / Method |
| IUPAC Name | N'-amino-3,4-dichlorobenzenecarboximidamide | 2[2] |
| CAS Registry Number | 939999-70-9 | 1[1] |
| Synonyms | 3,4-dichlorobenzenecarboximidohydrazide | 1[1] |
| Molecular Formula | C7H7Cl2N3 | 1[1] |
| Molecular Weight | 204.050 g/mol | 2[2] |
| Hydrogen Bond Donors | 2 | 2[2] |
| Hydrogen Bond Acceptors | 2 | 2[2] |
| InChIKey | SBTQMGGODASKEX-UHFFFAOYSA-N | 2[2] |
Structural & Mechanistic Insights
The utility of CAS 939999-70-9 lies in its amidrazone functional group. Amidrazones are highly reactive nucleophiles. When designing a synthetic route, the terminal hydrazine nitrogen ( NH2 ) acts as the primary nucleophile, while the amidine nitrogen participates in subsequent cyclization.
Understanding the physical properties of this compound—specifically its thermal stability and solubility—is paramount because the cyclocondensation reactions typically require elevated temperatures or specific solvent polarities to proceed efficiently without degrading the starting material.
Fig 1. Divergent synthetic pathways of CAS 939999-70-9 into heterocyclic pharmacophores.
Standardized Characterization Protocols
Because empirical physical properties (such as exact melting point and pKa) for specialized building blocks are highly dependent on crystalline form and salt state, literature values must be empirically validated in-house. Below are the self-validating experimental workflows I mandate for profiling amidrazones.
Fig 2. Self-validating experimental workflow for physicochemical characterization.
Protocol A: Thermal Stability and Melting Point Determination (DSC-TGA)
Mechanistic Rationale: Amidrazones are prone to thermal deamination (loss of NH3 ) or dehydration prior to true melting. Utilizing Differential Scanning Calorimetry (DSC) alone may result in misinterpreting a decomposition endotherm as a melting point. Coupling DSC with Thermogravimetric Analysis (TGA) allows us to monitor mass loss simultaneously, ensuring absolute causality between thermal events and physical state changes.
Step-by-Step Methodology:
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System Suitability (Self-Validation): Calibrate the DSC using a high-purity Indium standard ( Tm = 156.6°C, ΔHf = 28.45 J/g). Proceed only if the standard variance is <0.1%.
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Sample Preparation: Accurately weigh 2.0 – 5.0 mg of CAS 939999-70-9 into a vented aluminum pan. The vent allows volatile decomposition products to escape, preventing pan deformation.
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Purge: Establish a dry nitrogen purge at 50 mL/min. Causality: Nitrogen prevents oxidative degradation, isolating purely thermal phase transitions.
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Heating Program: Equilibrate at 25°C, then ramp at 10°C/min up to 300°C.
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Data Interpretation: A sharp endotherm on the DSC curve with zero corresponding mass loss on the TGA curve represents the true melting point. If mass loss occurs concurrently, record the event as the decomposition temperature ( Td ).
Protocol B: Thermodynamic Solubility and pKa Profiling
Mechanistic Rationale: The basic amidrazone nitrogen will ionize depending on the pH of the environment. Knowing the exact pKa is critical for formulating salts (e.g., hydrochloride) to improve aqueous solubility for biological assays. We utilize a shake-flask method at pH 7.4 to mimic physiological blood plasma conditions.
Step-by-Step Methodology:
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pKa Determination via Cosolvent Extrapolation:
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Due to the poor aqueous solubility of the neutral 3,4-dichlorophenyl free base, perform potentiometric titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
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Self-Validation: Use the Yashuda-Shedlovsky extrapolation method to plot the apparent pKa against the dielectric constant of the cosolvent mixtures, extrapolating to 0% organic solvent for the true aqueous pKa.
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Shake-Flask Incubation:
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Add an excess amount of solid CAS 939999-70-9 (approx. 10 mg) to 1.0 mL of pH 7.4 phosphate-buffered saline (PBS).
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Agitate the suspension at 37°C for 24 hours. Causality: 24 hours ensures the system reaches thermodynamic equilibrium, avoiding the false-highs associated with kinetic solubility.
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Phase Separation & Quantification:
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Centrifuge the sample and filter the supernatant through a 0.22 µm PTFE syringe filter.
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Quantify the dissolved compound using LC-UV against a pre-validated standard calibration curve (R² > 0.999).
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Solid-State Verification (Self-Validation): Analyze the remaining solid residue via Powder X-Ray Diffraction (PXRD) to ensure the compound did not form a hydrate or undergo a polymorphic shift during the 24-hour aqueous incubation.
References
- Sigma-Aldrich. "N-amino-3,4-dichlorobenzene-1-carboximidamide | 939999-70-9". sigmaaldrich.com.
- ChemicalRegister. "N-AMINO-2-METHYLINDOLINE MESYLATE, N-AMINO-2-PHENYLSUCCINIMIDE Suppliers & Manufacturers". chemicalregister.com.
